molecular formula C6H7NO2S B1422832 4-Thiazoleacetic acid, methyl ester CAS No. 691876-31-0

4-Thiazoleacetic acid, methyl ester

Cat. No. B1422832
M. Wt: 157.19 g/mol
InChI Key: CAVAMDDXLOUQQV-UHFFFAOYSA-N
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Description

4-Thiazoleacetic acid, methyl ester is a derivative of thiazole . Thiazoles are important heterocyclic compounds exhibiting various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .


Synthesis Analysis

The synthesis of thiazole derivatives involves a three-step method based on retrosynthetic analysis . This method is designed for the synthesis of hybrid molecules containing a thiazole ring and an N-sulfonyl amidine fragment, connected by a methylene linker .


Molecular Structure Analysis

The molecular formula of 4-Thiazoleacetic acid, methyl ester is C6H7NO2S. The molecular weight is 157.19 g/mol. More detailed structural analysis would require specific spectroscopic data such as NMR or X-ray crystallography .

Scientific Research Applications

Pharmacological Properties

  • Spasmolytic and CNS Stimulant Properties : The pharmacological investigation of thiazole compounds, including basic esters of 4-methyl-thiazole-5-acetic acid, demonstrated spasmolytic properties and stimulant effects on the central nervous system (Chance, Dirnhuber, & Robinson, 1946).

Enzyme Inhibition

  • Inhibitory Effect on Estrogen and Androgen Biosynthesis : Esters of 4-pyridylacetic acid, structurally related to thiazole esters, have shown potent inhibitory effects on human placental aromatase and the rat testicular 17 alpha-hydroxylase/C17-20lyase complex, indicating potential applications in hormone-related studies (McCague, Rowlands, Barrie, & Houghton, 1990).

Chemistry and Synthesis

  • Synthesis of Heterocyclic γ-Amino Acids : The development of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, a class of constrained heterocyclic γ-amino acids, utilized cross-Claisen condensations involving N-Fmoc-amino acids and thiazole compounds. These are valuable in mimicking protein secondary structures (Mathieu et al., 2015).
  • Synthesis of Thiazolecarboxylic Acid Derivatives : Research into the acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid led to the development of various 2-acetyl(arylsulfonyl)amino derivatives, demonstrating the versatility of thiazole compounds in chemical synthesis (Dovlatyan et al., 2004).

Biomedical Applications

  • Electrochemical Detection of Copper(II) : Poly(2-amino-4-thiazoleacetic acid)/multiwalled carbon nanotubes modified electrodes, developed through electropolymerization of 2-amino-4-thiazoleacetic acid, showed potential in the voltammetric determination of copper ions, indicating its application in environmental monitoring and analytical chemistry (Zhao et al., 2010).

Materials Science

  • Coordination Polymers and Conductivity : The use of 2-mercapto-4-methyl-5-thiazoleacetic acid in Zn and Cd chemistry yielded two-dimensional coordination polymers, which were investigated for their thermal, catalytic, and conductivity properties (Kumar et al., 2018).

Safety And Hazards

While specific safety and hazard information for 4-Thiazoleacetic acid, methyl ester is not available in the search results, general safety measures for handling similar esters of methacrylic acid include wearing appropriate protective equipment and ensuring good ventilation .

properties

IUPAC Name

methyl 2-(1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-9-6(8)2-5-3-10-4-7-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVAMDDXLOUQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiazoleacetic acid, methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HB Sheth, P Sporns - Journal of Agricultural and Food Chemistry, 1991 - ACS Publications
… Amino-4-thiazoleacetic acid methyl ester (1.50 g) was slowly added to the pyridine solution while a temperature of not more than 40 C was maintained. The brownish solution was …
Number of citations: 82 pubs.acs.org
F Zhang, B Liu, S Wang - Current Organic Chemistry, 2017 - ingentaconnect.com
… For this method, 2-amino-4-thiazoleacetic acid methyl ester was synthesized in the first step. Next, the obtained 2-amino-4thiazoleacetic acid methyl ester react with N-acetylsulfanilyl …
Number of citations: 10 www.ingentaconnect.com
H Zhang, S Wang - Journal of immunological methods, 2009 - Elsevier
… The 2-amino-4-thiazoleacetic acid or 4-aminobenzoic acid were esterified over 6 h to obtain 2-amino-4-thiazoleacetic acid methyl ester or 4-aminobenzoic acid methyl ester, and then …
Number of citations: 107 www.sciencedirect.com

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